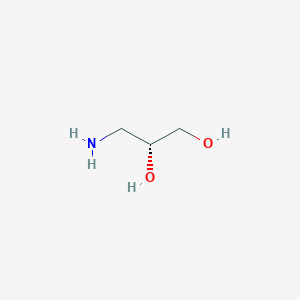

(R)-3-Amino-1,2-propanediol

Vue d'ensemble

Description

®-3-Amino-1,2-propanediol is a chiral amino alcohol with the molecular formula C3H9NO2. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound is characterized by the presence of both an amino group and two hydroxyl groups, making it a versatile building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

Asymmetric Synthesis: One common method involves the asymmetric reduction of 3-nitro-1,2-propanediol using chiral catalysts. This method ensures the production of the ®-enantiomer with high enantiomeric purity.

Enzymatic Resolution: Another approach is the enzymatic resolution of racemic 3-amino-1,2-propanediol using lipases or other specific enzymes that selectively react with one enantiomer, leaving the desired ®-enantiomer.

Industrial Production Methods:

Chemical Synthesis: Industrially, ®-3-Amino-1,2-propanediol can be synthesized through the catalytic hydrogenation of 3-nitro-1,2-propanediol. This process involves the use of metal catalysts such as palladium on carbon under controlled temperature and pressure conditions.

Biotechnological Methods: Advances in biotechnology have enabled the production of ®-3-Amino-1,2-propanediol using genetically engineered microorganisms that express specific enzymes capable of converting precursor molecules into the desired product.

Types of Reactions:

Oxidation: ®-3-Amino-1,2-propanediol can undergo oxidation reactions to form corresponding oxo compounds. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various derivatives, such as amino alcohols, using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of 3-amino-2-hydroxypropanal.

Reduction: Formation of 3-amino-1,2-propanediol derivatives.

Substitution: Formation of N-alkylated or N-acylated derivatives.

Chemistry:

Synthesis of Chiral Ligands: ®-3-Amino-1,2-propanediol is used as a precursor in the synthesis of chiral ligands for asymmetric catalysis.

Building Block: It serves as a building block in the synthesis of various complex organic molecules.

Biology:

Enzyme Inhibitors: The compound is used in the design and synthesis of enzyme inhibitors, particularly those targeting enzymes involved in metabolic pathways.

Medicine:

Pharmaceutical Intermediates: It is an intermediate in the synthesis of several pharmaceuticals, including antiviral and anticancer agents.

Drug Development: ®-3-Amino-1,2-propanediol derivatives are explored for their potential therapeutic properties.

Industry:

Fine Chemicals: The compound is used in the production of fine chemicals and specialty chemicals.

Cosmetics: It is utilized in the formulation of certain cosmetic products due to its functional properties.

Mécanisme D'action

The mechanism of action of ®-3-Amino-1,2-propanediol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their activity and influencing various cellular pathways.

Comparaison Avec Des Composés Similaires

(S)-3-Amino-1,2-propanediol: The enantiomer of ®-3-Amino-1,2-propanediol, which has different stereochemistry and potentially different biological activities.

1,2-Diaminopropane: A structurally similar compound with two amino groups instead of one amino and two hydroxyl groups.

Glycerol: A compound with three hydroxyl groups, lacking the amino group present in ®-3-Amino-1,2-propanediol.

Uniqueness:

Chirality: The ®-enantiomer of 3-Amino-1,2-propanediol exhibits unique stereochemical properties that can influence its reactivity and interaction with biological targets.

Functional Groups: The presence of both an amino group and two hydroxyl groups provides versatility in chemical reactions and applications.

Activité Biologique

(R)-3-Amino-1,2-propanediol, also known as 3-amino-1,2-propanediol (APD), is a chiral compound with significant biological and pharmacological properties. This article explores its biological activity, including its role in calcium metabolism regulation, potential therapeutic applications, and cytotoxicity studies.

- Molecular Formula : C₃H₉NO₃

- CAS Number : 616-30-8

- Physical State : Viscous transparent liquid

- Melting Point : 55-57 °C

- Boiling Point : 264-265 °C

- Density : 1.175 g/mL at 25 °C

- Solubility : Soluble in water

Calcium Metabolism Regulation

This compound acts as a regulator of calcium metabolism, making it useful in treating conditions associated with abnormal calcium levels, such as:

- Paget's Disease

- Tumor-Induced Hypercalcemia

These conditions involve increased osteoclastic activity, and APD can help mitigate these effects by influencing bone resorption processes .

Applications in Therapeutics

APD is utilized in various therapeutic contexts:

- Contrast Medium Preparation : It serves as a precursor for iohexol, a non-ionic contrast agent used in X-ray computed tomography (XCT) imaging.

- Gene Delivery Systems : It is involved in synthesizing lipid-like delivery molecules for RNA interference (RNAi) therapeutics, enhancing the efficacy of gene delivery methods .

- Polypeptide Synthesis : APD is used to create cationic α-helical polypeptides and polymers that can facilitate gene delivery .

Cytotoxicity and Safety Studies

Research has evaluated the cytotoxic effects of APD and its derivatives through various studies:

Case Study Overview

A study investigated the cytotoxicity of oxidovanadium(V) complexes derived from this compound on hippocampal neuronal cells (HT-22). The results indicated:

- At concentrations of 10 μM, no significant cytotoxic effects were observed.

- Higher concentrations (50 μM and above) resulted in decreased cell viability, with substantial reductions noted at 100 μM .

Toxicological Profile

The toxicological profile of APD suggests low long-term toxicity at typical exposure levels. Studies indicate:

- No significant adverse effects were documented in repeated-dose mammalian toxicity studies.

- The LD50 for APD exceeds 1000 mg/kg in rats and mice, indicating a relatively high safety margin .

Summary of Research Findings

Applications De Recherche Scientifique

Pharmaceutical Development

Key Building Block in Drug Synthesis

(R)-3-Amino-1,2-propanediol serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its chiral nature allows for the production of enantiomerically pure compounds that are essential for developing drugs targeting neurological disorders and other medical conditions. For example, it has been utilized in the formulation of non-ionic X-ray contrast agents such as Iohexol and Iopamidol, which require high purity levels to minimize side effects .

Case Study: Neurological Disorders

In a study focusing on neurological disorders, this compound was incorporated into drug formulations aimed at enhancing cognitive function. Researchers found that its incorporation improved the efficacy of the active pharmaceutical ingredients by stabilizing them and enhancing their solubility in physiological conditions .

Biochemical Research

Amino Acid Metabolism Studies

this compound is extensively used in biochemical research to study amino acid metabolism. It aids researchers in understanding metabolic pathways and developing related therapies. Its role as a substrate in various enzymatic reactions has been documented, providing insights into metabolic disorders .

Case Study: Metabolic Pathway Analysis

A research project investigated the metabolic pathways involving this compound to understand its role in amino acid biosynthesis. The study utilized isotopic labeling techniques to trace the compound's incorporation into metabolic intermediates, revealing critical insights into its biological functions .

Cosmetic Formulations

Moisturizing Properties

In the cosmetic industry, this compound is valued for its moisturizing properties. It is commonly included in skincare products to enhance hydration and improve skin health. Its ability to act as a humectant makes it beneficial for formulating creams and lotions aimed at dry skin conditions .

Case Study: Hydrating Cream Development

A formulation study demonstrated that incorporating this compound into a hydrating cream significantly improved moisture retention compared to formulations without it. Clinical trials indicated enhanced skin hydration levels among users after regular application over four weeks .

Food Industry

Nutritional Enhancement

this compound is used as a food additive to enhance the nutritional profile of certain products by providing essential amino acids. Its incorporation can improve the overall quality of food items targeted at health-conscious consumers .

Case Study: Functional Food Development

In a project aimed at developing functional foods, researchers added this compound to protein bars to increase their amino acid content. The resulting product was well-received in consumer trials for its improved nutritional benefits without altering taste or texture .

Biotechnology

Stabilizer for Enzymes and Proteins

In biotechnological applications, this compound acts as a stabilizer for enzymes and proteins during industrial processes. Its ability to enhance the stability and activity of these biomolecules is crucial for various applications ranging from biofuel production to biocatalysis .

Case Study: Enzyme Stabilization

A study demonstrated that using this compound as an additive in enzyme formulations significantly increased their thermal stability and activity over extended periods. This finding has implications for improving enzyme efficiency in industrial applications such as waste treatment and bio-manufacturing .

Summary Table of Applications

Propriétés

IUPAC Name |

(2R)-3-aminopropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQIGMPWTAHJUMN-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](CO)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

91.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66211-46-9 | |

| Record name | (2R)-3-aminopropane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How can (R)-3-Amino-1,2-propanediol be used to modify the surface properties of materials?

A: this compound can be employed as a surface modifier for materials like thin-film composite nanofiltration membranes. [] This modification enhances the material's antifouling properties. [] The process involves functionalizing the membrane surface with this compound, leading to changes in its physicochemical and morphological properties, ultimately resulting in improved performance regarding productivity, rejection, and fouling behavior. []

Q2: Can this compound be used in bioconjugation strategies?

A: Yes, this compound can act as a linker for attaching molecules to biomolecules like DNA. [] For instance, it can link the Nile Blue chromophore to DNA oligonucleotides via "click" chemistry. [] This specific application involves synthesizing oligonucleotides with an alkyne group, which then reacts with an azide-modified Nile Blue, using this compound as the connecting bridge. [] This strategy allows for the incorporation of chromophores into DNA, enabling studies on DNA structure and interactions. []

Q3: Does the chirality of 3-Amino-1,2-propanediol impact its function in DNA bioconjugation?

A: Studies comparing this compound and its enantiomer, (S)-3-Amino-1,2-propanediol, as linkers for attaching Nile Blue to DNA revealed minimal differences in their effects. [] Both enantiomers allowed for efficient chromophore incorporation and similar interactions with adjacent base pairs within the DNA duplex. [] This suggests that the chirality of the linker might not significantly influence the properties of the modified DNA in this specific context. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.